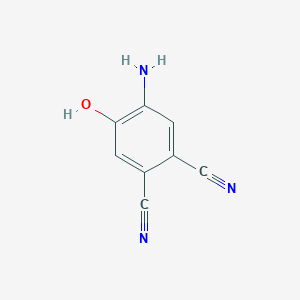![molecular formula C10H8N4O2 B4331192 10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione](/img/structure/B4331192.png)
10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione
Übersicht
Beschreibung
10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Mitoxantrone, and it is commonly used as a chemotherapeutic agent for the treatment of various types of cancers. However,
Wirkmechanismus
Mitoxantrone works by intercalating into the DNA strands, which inhibits the DNA replication process. This leads to the death of cancer cells and reduces the frequency and severity of relapses in multiple sclerosis patients. Mitoxantrone also works by suppressing the immune system, which reduces the inflammation and damage caused by the immune system to the body's tissues.
Biochemical and Physiological Effects:
Mitoxantrone has various biochemical and physiological effects on the body. It can cause DNA damage, which leads to the death of cancer cells. Mitoxantrone can also suppress the immune system, which reduces inflammation and damage caused by the immune system to the body's tissues. Mitoxantrone can cause various side effects, including nausea, vomiting, hair loss, and fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
Mitoxantrone has various advantages and limitations for lab experiments. It is a potent chemotherapeutic agent that can be used to treat various types of cancers. It is also effective in reducing the frequency and severity of relapses in multiple sclerosis patients. However, Mitoxantrone can cause various side effects, which can limit its use in lab experiments. Mitoxantrone is also a controlled substance, which requires special handling and storage.
Zukünftige Richtungen
There are various future directions for the research and development of Mitoxantrone. One of the future directions is to develop new synthesis methods that are more efficient and cost-effective. Another future direction is to investigate the potential applications of Mitoxantrone in other fields, such as infectious diseases and neurodegenerative diseases. Additionally, future research can focus on developing new formulations of Mitoxantrone that can reduce the side effects and improve its efficacy.
Wissenschaftliche Forschungsanwendungen
Mitoxantrone has shown promising results in various scientific research applications, including cancer treatment, autoimmune diseases, and multiple sclerosis. In cancer treatment, Mitoxantrone has been used to treat breast cancer, leukemia, lymphoma, and other types of cancers. It works by inhibiting the DNA replication process, which leads to the death of cancer cells. In autoimmune diseases, Mitoxantrone has been used to treat rheumatoid arthritis, lupus, and scleroderma. It works by suppressing the immune system, which reduces the inflammation and damage caused by the immune system to the body's tissues. In multiple sclerosis, Mitoxantrone has been used to reduce the frequency and severity of relapses.
Eigenschaften
IUPAC Name |
10-methyl-2H-[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c1-13-6-4-2-3-5-7(6)14-9(16)8(15)11-12-10(13)14/h2-5H,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGOFPCSPUMAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NNC(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331114.png)
![2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331120.png)

![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B4331129.png)
![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4331140.png)

![3-[(2-ethoxyphenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4331153.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4331173.png)
![2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indole-3,4'-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4331179.png)

![7-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331200.png)
![2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4331217.png)

